molecular formula C8H10N2O2 B1600855 N-Methoxy-N-methylpicolinamide CAS No. 148493-07-6

N-Methoxy-N-methylpicolinamide

Cat. No.: B1600855
CAS No.: 148493-07-6
M. Wt: 166.18 g/mol
InChI Key: JDRKBLOKFWKWKA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpicolinamide: is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.17700 g/mol . It is a derivative of picolinic acid, where the carboxyl group is modified to include methoxy and methyl groups. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of 2-picolinic acid with N,O-Dimethylhydrazine under controlled conditions.

  • Another method involves the reaction of 2-picolinic acid with methyl methoxyformamide in the presence of a suitable catalyst.

Industrial Production Methods:

  • Industrial production typically involves large-scale reactions under optimized conditions to ensure high yield and purity.

  • The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at different positions on the picolinamide ring, leading to a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate under acidic conditions.

  • Reduction reactions might involve sodium borohydride or lithium aluminum hydride .

  • Substitution reactions can be facilitated by reagents like halogens or nucleophiles under specific conditions.

Major Products Formed:

  • Oxidation products may include carboxylic acids or ketones .

  • Reduction products could be amines or alcohols .

  • Substitution products might involve halogenated derivatives or alkylated compounds .

Chemistry:

  • This compound is used as a reagent in organic synthesis, particularly in the formation of Weinreb amides, which are valuable intermediates in the synthesis of various organic compounds.

Biology:

  • The compound can be used in biological studies to investigate enzyme inhibition or as a building block for bioactive molecules.

Medicine:

Industry:

  • In the chemical industry, it is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • N-Methoxy-N-methylpyridine-2-carboxamide

  • 3-Bromo-N-methoxy-N-methylpicolinamide

  • 2,2,6,6-Tetramethylpiperidine-2-carboxamide

Uniqueness:

  • N-Methoxy-N-methylpicolinamide is unique in its ability to form Weinreb amides, which are crucial intermediates in organic synthesis. Its specific structural features and reactivity profile distinguish it from other similar compounds.

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Properties

IUPAC Name

N-methoxy-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRKBLOKFWKWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474009
Record name N-METHOXY-N-METHYLPICOLINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-07-6
Record name N-METHOXY-N-METHYLPICOLINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Picolinic acid (1.00 g, 8.12 mmol) was dissolved in DMF (40 mL), and N,O-dimethylhydroxylamine hydrochloride (1.58 g, 16.2 mmol), EDC hydrochloride (3.12 g, 16.2 mmol), 1-hydroxybenzotriazole monohydrate (2.48 mg, 16.2 mmol) and triethylamine (2.25 ml, 16.2 mmol) were added thereto, followed by stirring at 50° C. for 3 hours. A saturated aqueous solution of sodium hydrogencarbonate was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=1:4) to afford N-methoxy-N-methylpyridine-2-carboxamide (988 mg, 73%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.58 g
Type
reactant
Reaction Step Two
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
2.48 mg
Type
reactant
Reaction Step Two
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-Methoxymethylamine (1.05 g) was dissolved in THF-water (25:1, 5 ml) with anhydrous K2CO3 (1.5 g), and the solution was stirred at room temperature for 30 minutes. It was then transferred by syringe into a flask containing 3-[(3-chlorophenyl)thiomethyl]-2-pyridinecarboxylic acid (2.0 g, 7.16 mmol) in a mixture of THF (3 ml), DMF (2 ml) and NMM (0.5 ml). HOBT (180 mg, 1.33 mmol) and EDCI (255 mg, 1.33 mmol) were added at 0° C. and the mixture was then stirred 28 hours at room temperature. The reaction mixture was diluted with water and extracted with EtOAc. The extracts were washed with brine, dried (Na2SO4), filtered and concentrated. The product was chromatographed on silica in 2%MeOH/CH2Cl2 and afforded 200 mg of 3-[(3-chlorophenyl)thiomethyl)]-N-methoxy-N-methyl-2-pyridinecarboxamide; MS (EI, M)=292; MS (CI, M+H)=293.
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mg
Type
reactant
Reaction Step Three
Name
Quantity
255 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

EDCI (2.30 g, 0.012 mol) and 1-hydroxy benztriazole (1.36 g, 0.009 mol) were added o a stirred solution of pyridine-2-carboxylic acid (1.0 g, 0.008 mol) in N,N-dimethyl formamide (16 mL) at 0° C. The reaction mixture was allowed to stir for 15 min then triethyl amine was added followed by addition of N,O-dimethyl hydroxyl amine hydrochloride at 0° C. The resulting mixture was stirred at RT overnight. The reaction mixture was partitioned between water (30 mL) and ethyl acetate (2×30 mL). The organic layer was dried over sodium sulphate and concentrated. The crude product was purified by column chromatography using 100-200 mesh silica gel and 0-20% EtOAc: Hexane as eluant to obtain product.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
N,O-dimethyl hydroxyl amine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Picolinic acid (12.3 g, 100 mmol), N,N-carbonyldiimidazole (17.8 g, 110 mmol) and anhydrous CH2Cl2 (150 mL) were combined and stirred at room temperature for 60 minutes. To the reaction mixture was added a solution of N,O-dimethylhydroxylamine hydrochloride (10.7 gr, 0.11 mole), anhydrous CH2Cl2 (50 mL) and diisopropylethylamine (20 mL), and stirring continued overnight. The reaction mixture was concentrated in vacuo and purified by flash chromatography (silica gel 60, MeOH/CH2Cl2, 9:1) to afford pyridine-2-carboxylic acid methoxy-methyl-amide (a pale yellow liquid, 15.9 g, 95%); ESI) m/z 167.
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

N-Methylmorpholine (3.7 ml) is added to a solution of picolinic acid (2.05 g, 16.65 mmol) in anhydrous dichloromethane (50 mL) and cooled to −15° C. Isobutyl chloroformate (2.2 ml, 16.75 mmol) is added thereto, and the mixture is stirred for 15 hr, after which N,O-dimethylhydroxylamine hydrochloride (1.63 g, 16.71 mmol) is added. After 15 min, the cooling bath is removed and stirring is continued at room temperature for 4 hr. The reaction mixture is added to water (50 ml) and extracted with dichloromethane. The organic phases are washed with water and brine and dried over Na2SO4. The residue is chromatographed on silica gel to afford N-methoxy-N-methylpyridine-2-carboxamide as a colorless oil (2.2 g; 80% yield).
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.63 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylpicolinamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylpicolinamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methylpicolinamide

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